5-Methylthiophene-2-carboximidamide hydrochloride
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Overview
Description
5-Methylthiophene-2-carboximidamide hydrochloride is a chemical compound used in various scientific research fields. It is also known by registry numbers ZINC000028290680 . The molecular formula of this compound is C6H9ClN2S .
Molecular Structure Analysis
The molecular weight of 5-Methylthiophene-2-carboximidamide is 140.21 . The molecular formula is C6H8N2S .Physical And Chemical Properties Analysis
The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is not specified .Scientific Research Applications
Corrosion Inhibition
One application area for thiophene derivatives is in corrosion inhibition. For instance, a study on a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. This research highlights the potential of thiophene derivatives in protecting metals against corrosion, suggesting that similar compounds, including 5-Methylthiophene-2-carboximidamide hydrochloride, could be explored for such applications (Lagrenée et al., 2002).
Synthesis and Chemical Properties
Thiophene derivatives are also pivotal in synthetic chemistry. For example, the practical preparation of ethyl 2-methylthiophene-3-carboxylate was developed to provide operational simplicity and efficiency, showcasing the methods that could be applicable to the synthesis and handling of 5-Methylthiophene-2-carboximidamide hydrochloride (Kogami & Watanabe, 2011).
Intermediate for Synthesis
Thiophene derivatives serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. A study on 2-Chloro-5-methylthiophene highlighted its role as an intermediate, offering a low-cost and efficient synthesis route, which underscores the potential utility of 5-Methylthiophene-2-carboximidamide hydrochloride in creating various chemical entities (Zhang-Qi Yang, 2010).
Antimicrobial and Antifungal Activities
The exploration of thiophene derivatives for biological activity has led to the identification of compounds with antimicrobial and antifungal properties. For instance, the synthesis and evaluation of thiazolo[2,3-b]dihydropyrimidinone derivatives possessing a 4-methylthiophenyl moiety demonstrated moderate to excellent growth inhibition of bacteria and fungi, indicating the potential of thiophene compounds in medicinal chemistry (Ashok, Holla, & Kumari, 2007).
Safety And Hazards
properties
IUPAC Name |
5-methylthiophene-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-2-3-5(9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPBGZGRKHSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-2-carboximidamide hydrochloride |
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